Nbd-ceramide Nbd-ceramide C6-NBD ceramide is a fluorescent labelled compound, known to be useful for the detection of enzymatic action. C6-NBD ceramide is preferred over radioactive compounds.
C-6 NBD ceramide is a biologically active fluorescent analog of short chain, membrane-permeable ceramides. It is as effective as C-6 ceramide in the inhibition of viral glycoprotein transport through the Golgi. C-6 NBD ceramide has been used as a fluorescent substrate for the activity of UDP-glucose:ceramide glucosyltransferase and to demonstrate the translocation of glucocerebroside and sphingomyelin from the Golgi to the plasma membrane.
Brand Name: Vulcanchem
CAS No.: 94885-02-6
VCID: VC20758210
InChI: InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+/t25-,27+/m0/s1
SMILES: CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Molecular Formula: C30H49N5O6
Molecular Weight: 575.7 g/mol

Nbd-ceramide

CAS No.: 94885-02-6

Cat. No.: VC20758210

Molecular Formula: C30H49N5O6

Molecular Weight: 575.7 g/mol

* For research use only. Not for human or veterinary use.

Nbd-ceramide - 94885-02-6

CAS No. 94885-02-6
Molecular Formula C30H49N5O6
Molecular Weight 575.7 g/mol
IUPAC Name N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide
Standard InChI InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+/t25-,27+/m0/s1
Standard InChI Key HZIRBXILQRLFIK-VPZZKNKNSA-N
Isomeric SMILES CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
SMILES CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Canonical SMILES CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Appearance Assay:≥98%A crystalline solid

Chemical Structure and Properties

Molecular Composition and Structure

Nbd-ceramide, chemically known as N-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}sphingosine, is an N-acylsphingosine derivative where the amino nitrogen of sphingosine is converted into a 6-{[N-(7-nitrobenzo-2,1,3-oxadiazol-4-yl)amino]}hexananamido group . The molecular formula of this compound is C30H49N5O6 with a molecular weight of 575.7 g/mol . The structure features a sphingosine backbone with the NBD fluorophore attached via a hexanoyl linker, creating what is commonly referred to as C6-NBD-ceramide in scientific literature.

The NBD moiety is a critical component that imparts fluorescent properties to the molecule while maintaining sufficient structural similarity to natural ceramides to allow biological functionality. This structural design enables the compound to serve as a functional analog of natural ceramide in cellular systems while providing the fluorescent properties necessary for visualization and quantification . Multiple synonyms exist for this compound, including C6-NBD-ceramide, N-(NBD-Aminohexanoyl)sphingosine, and N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine .

Physical and Chemical Properties

Biological Role and Metabolism

Cellular Uptake and Distribution

The cellular uptake of Nbd-ceramide occurs rapidly and preferentially when presented to cells in lipid vesicles. Studies have demonstrated that when cells are incubated with vesicles containing Nbd-ceramide alongside non-exchangeable lipid markers, there is approximately 10 times greater uptake of the fluorescent ceramide compared to the vesicle markers, indicating specific uptake of the Nbd-ceramide molecules rather than mere association of intact vesicles with cells .

Once internalized, Nbd-ceramide exhibits a distinctive pattern of intracellular distribution that changes over time. Initially, fluorescence is detected almost exclusively in mitochondria, with over 90% of the extractable lipid fluorescence attributed to intact Nbd-ceramide. After approximately 30 minutes at 37°C, intense fluorescence begins to appear in the Golgi apparatus, which can be confirmed by co-localization with Golgi-specific stains . As incubation continues, fluorescence extends to the plasma membrane, coinciding with the metabolism of Nbd-ceramide into its metabolic products.

This progressive redistribution pattern from mitochondria to Golgi apparatus and finally to the plasma membrane provides researchers with a visual timeline of ceramide trafficking and metabolism within living cells. The ability to directly observe this process in real-time has provided valuable insights into the dynamics of sphingolipid metabolism and intracellular transport.

Metabolic Pathways

Nbd-ceramide serves as a substrate in several key sphingolipid metabolic pathways, mirroring the fate of natural ceramides in cellular systems. When cells are incubated with Nbd-ceramide at 37°C, the compound is progressively metabolized, primarily into NBD-labeled sphingomyelin and NBD-labeled cerebroside . This metabolic transformation coincides with the redistribution of fluorescence within the cell, suggesting a correlation between the metabolism of Nbd-ceramide and its intracellular localization.

In addition to its conversion to sphingomyelin and cerebroside, Nbd-ceramide can also be phosphorylated by ceramide kinase to form Nbd-ceramide 1-phosphate (C1P) . This metabolic pathway is particularly significant as C1P plays roles in cellular processes that are distinct from those of ceramide itself. While ceramide generally promotes apoptosis, C1P inhibits cell apoptosis through inhibition of acid sphingomyelinase activity . C1P is also involved in inflammatory processes, DNA synthesis, mast cell degranulation, and neutrophil phagocytosis .

The metabolism of Nbd-ceramide can be modulated by various inhibitors, such as jaspine B, which inhibits sphingomyelin synthase (SMS) . In cells treated with SMS inhibitors, there is an increased presence of unmodified Nbd-ceramide, as its conversion to sphingomyelin is blocked. This property has been leveraged to develop assays for screening potential SMS inhibitors, which has implications for cancer research and therapy development.

Applications in Research

As a Fluorescent Probe

Nbd-ceramide's primary application in research is as a fluorescent probe for studying sphingolipid metabolism and trafficking. The compound's ability to be visualized in living cells makes it an invaluable tool for tracking the movement of ceramide and its metabolites throughout various cellular compartments. This capability has enabled researchers to correlate the metabolism of sphingolipids with their intracellular distribution and translocation, providing insights that would be difficult to obtain through other methods .

The fluorescent nature of Nbd-ceramide allows for both qualitative and quantitative analysis. Qualitatively, researchers can observe the localization patterns of ceramide and its metabolites using fluorescence microscopy. Quantitatively, the fluorescence intensity can be measured to determine the relative abundance of Nbd-ceramide and its metabolites in different cellular compartments or under different experimental conditions.

Moreover, the fact that Nbd-ceramide appears to function as a reliable analog for natural ceramide, being metabolized along expected pathways, strengthens its validity as a research tool . This property allows researchers to extrapolate findings from studies using Nbd-ceramide to understand the behavior of natural ceramides in biological systems.

In Ceramide Synthase Assays

Nbd-ceramide and related fluorescent sphingolipids have been instrumental in developing rapid and reliable assays for ceramide synthase (CerS) activity. Ceramide synthases are enzymes responsible for N-acylation of sphingoid long-chain bases to form ceramides, with six mammalian CerS isoforms (CerS1-6) each utilizing fatty acyl-CoAs of different chain lengths .

A notable application involves the use of NBD-sphinganine as a substrate for CerS assays, where the enzyme catalyzes the formation of NBD-ceramide. The fluorescent nature of these compounds allows for easy detection and quantification of enzyme activity. Recent methodological advances have moved beyond traditional thin-layer chromatography (TLC) separation to more efficient solid phase extraction (SPE) C18 chromatography for separating NBD-sphinganine from NBD-ceramide . This approach offers several advantages:

  • It is quicker and more reliable than TLC

  • It prevents degradation of both NBD-sphinganine and NBD-ceramide

  • It requires minimal amounts of protein in minimal volume

  • It is compatible with high-throughput screening approaches

This assay has proven valuable for analyzing CerS activity, which is particularly important given the growing evidence of CerS involvement in cell regulation and the pathology of various human diseases .

In Sphingomyelin Synthase Inhibition Studies

Nbd-ceramide has been effectively utilized to develop screening methods for sphingomyelin synthase (SMS) inhibitors. SMS enzymes convert ceramide to sphingomyelin, and their inhibition leads to ceramide accumulation, which can induce apoptosis in cancer cells. This makes SMS inhibitors potential candidates for cancer therapy.

This method has been validated using known SMS inhibitors such as jaspine B, which demonstrated effective inhibition of C6-NBD ceramide metabolism across a concentration range of 0.1−1.0 μM . The simplicity and rapidity of this approach make it valuable for identifying novel SMS inhibitors, which could have therapeutic potential in conditions where modulation of ceramide levels is beneficial.

Methodologies Using Nbd-ceramide

Fluorescence Microscopy

Fluorescence microscopy represents one of the most direct applications of Nbd-ceramide in research. The compound's fluorescent properties allow for real-time visualization of its distribution and metabolism in living cells. This technique has been instrumental in establishing the temporal and spatial patterns of ceramide trafficking within cellular compartments.

A typical protocol involves incubating cells with vesicles containing Nbd-ceramide, rinsing to remove unincorporated compound, and then observing the fluorescence distribution at various time points . Co-localization studies using organelle-specific markers, such as rhodamine-conjugated wheat germ agglutinin for the Golgi apparatus, help confirm the identity of cellular structures where Nbd-ceramide accumulates .

The progressive movement of fluorescence from mitochondria to Golgi apparatus and finally to the plasma membrane provides a visual timeline of ceramide trafficking that correlates with its metabolism. This approach has yielded valuable insights into the dynamic nature of sphingolipid metabolism and the role of various organelles in this process.

Thin-Layer Chromatography

Thin-layer chromatography (TLC) has been a traditional method for separating and analyzing Nbd-ceramide and its metabolites. In this approach, cellular lipids are extracted and separated on TLC plates based on their polarity. The fluorescent nature of Nbd-labeled lipids allows for their direct visualization on the TLC plate without the need for additional staining or detection methods.

This technique has been particularly useful for monitoring the metabolism of Nbd-ceramide to various sphingolipid products, such as NBD-sphingomyelin and NBD-cerebroside . By analyzing the TLC profiles at different time points after incubation with Nbd-ceramide, researchers can track the kinetics of these metabolic transformations.

Solid Phase Extraction Techniques

Solid phase extraction (SPE) chromatography has emerged as an improved method for separating Nbd-labeled sphingolipids in research applications. This technique offers several advantages over traditional TLC, including better reproducibility, reduced degradation of samples, and compatibility with high-throughput screening approaches.

A detailed protocol for SPE separation of NBD-sphinganine and NBD-ceramide has been developed using Strata end-capped silica-based C18-E columns . The process involves:

  • Conditioning the column with methanol followed by equilibration with water

  • Loading the sample (containing NBD-labeled lipids) onto the column

  • Washing to remove non-bound materials

  • Sequential elution of different NBD-labeled lipids using specific solvent combinations

  • Quantification of NBD-ceramide using a fluorescent plate reader

This method has been optimized to achieve efficient separation with minimal degradation of both NBD-sphinganine and NBD-ceramide, addressing a key limitation of TLC-based approaches . The SPE technique is particularly valuable for assaying ceramide synthase activity and can be adapted for various research applications involving Nbd-ceramide and related compounds.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator